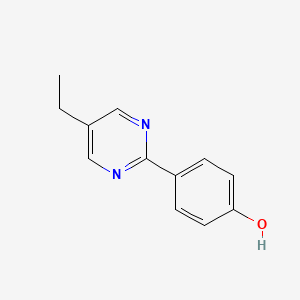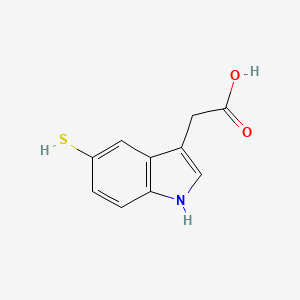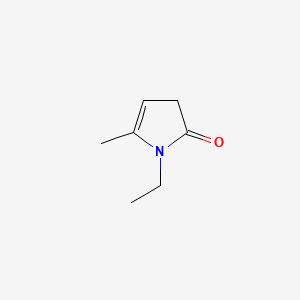
LDV FITC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LDV FITC, auch bekannt als 4-((N’-2-Methylphenyl)ureido)-phenylacetyl-L-leucyl-L-aspartyl-L-valyl-L-prolyl-L-alanyl-L-alanyl-L-lysine-FITC, ist ein fluoreszierendes Peptid. Es ist ein mit Fluoresceinisothiocyanat (FITC) konjugiertes LDV-Peptid, das mit hoher Affinität an das α4β1-Integrin bindet. Diese Verbindung wird in der wissenschaftlichen Forschung häufig zur Detektion der Affinität und konformationellen Veränderungen des α4β1-Integrins verwendet .
Wissenschaftliche Forschungsanwendungen
LDV FITC hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als fluoreszierende Sonde zur Untersuchung von Integrin-Ligand-Wechselwirkungen verwendet.
Biologie: Wird in Zellhaftsstudien eingesetzt, um die Affinität und konformationellen Veränderungen des α4β1-Integrins zu detektieren.
Medizin: Wird in der Forschung zur Entzündung und Immunantwort eingesetzt, da das α4β1-Integrin eine entscheidende Rolle beim Leukozytenverkehr spielt.
Industrie: Anwendung bei der Entwicklung von diagnostischen Tests und therapeutischen Wirkstoffen, die auf Integrine abzielen
Wirkmechanismus
This compound übt seine Wirkung aus, indem es mit hoher Affinität an das α4β1-Integrin bindet. Die Bindungsaffinität wird durch das Vorhandensein von Manganionen (Mn²⁺) beeinflusst, die die Wechselwirkung verstärken. Die FITC-Gruppierung ermöglicht die Detektion der Integrinaffinität und konformationellen Veränderungen durch Fluoreszenzmessungen .
Wirkmechanismus
Target of Action
LDV-FITC is a fluorescent peptide that is a FITC-conjugated LDV peptide . The primary target of LDV-FITC is the α4β1 integrin , also known as VLA-4 . Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The α4β1 integrin plays a crucial role in cell migration and immune response, making it a significant target for LDV-FITC.
Mode of Action
LDV-FITC binds to the α4β1 integrin with high affinity . The binding affinity is measured with Kd values of 0.3 nM and 12 nM for binding to U937 cells in the presence and absence of Mn2+ respectively . This interaction allows LDV-FITC to influence the function of the α4β1 integrin, affecting cellular processes such as adhesion and migration.
Biochemical Pathways
The up-regulation of soluble LDV peptide or vascular cell adhesion molecule-1 (VCAM-1) binding by stimuli was critically dependent on activation of phospholipase C (PLC), inositol 1,4,5-triphosphate receptors, increased intracellular calcium, influx of extracellular calcium, and calmodulin . This suggests that these signaling pathways are required for α4 integrins to assume a high-affinity conformation.
Result of Action
The binding of LDV-FITC to the α4β1 integrin results in changes to the integrin’s function, affecting cellular processes such as adhesion and migration . By binding to the α4β1 integrin, LDV-FITC can influence these processes, potentially leading to changes in cell behavior.
Biochemische Analyse
Biochemical Properties
LDV-FITC plays a significant role in biochemical reactions by binding to the α4β1 integrin with high affinity. The dissociation constant (Kd) for LDV-FITC binding to U937 cells is 0.3 nM in the presence of Mn2+ and 12 nM in its absence . This interaction is crucial for detecting α4β1 integrin affinity and conformational changes. LDV-FITC interacts with various biomolecules, including phospholipase C, calcium, and calmodulin, which are critical for α4β1 integrin affinity up-regulation and monocyte arrest triggered by chemoattractants .
Cellular Effects
LDV-FITC influences various cellular processes, particularly those involving cell adhesion and migration. It binds specifically to integrin α4β1, which is expressed on leukocytes, hematopoietic progenitors, stem cells, and certain cancer cells . This binding affects cell signaling pathways, including the nitric oxide/cGMP pathway, which actively down-regulates α4β1 integrin affinity, leading to cell de-adhesion . Additionally, LDV-FITC has been shown to target integrin α4β1 over-expressing cancer cells, facilitating targeted drug delivery and enhancing cytotoxicity in these cells .
Molecular Mechanism
The molecular mechanism of LDV-FITC involves its high-affinity binding to the α4β1 integrin. This binding is regulated by various signaling pathways, including those involving phospholipase C, calcium, and calmodulin . LDV-FITC can induce conformational changes in the integrin, affecting its affinity and activation state. The compound’s interaction with the integrin is also influenced by the presence of Mn2+, which enhances its binding affinity . These interactions play a crucial role in modulating cell adhesion and migration.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LDV-FITC can change over time. The compound is stable when stored at -80°C for up to two years and at -20°C for up to one year . In solvent, it remains stable for six months at -80°C and one month at -20°C . Over time, LDV-FITC can degrade, which may affect its binding affinity and fluorescence properties. Long-term studies have shown that LDV-FITC can maintain its effects on cellular function for extended periods, making it a reliable tool for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of LDV-FITC vary with different dosages in animal models. Studies have shown that the compound can be used to measure receptor occupancy on CD4+ T cells, with varying dosages affecting the binding affinity and activation state of integrin α4β1 . High doses of LDV-FITC may lead to toxic or adverse effects, including potential impacts on cell viability and function. It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
LDV-FITC is involved in several metabolic pathways, particularly those related to integrin signaling. The compound interacts with enzymes such as phospholipase C and proteins like calmodulin, which are critical for the up-regulation of integrin affinity . These interactions influence metabolic flux and metabolite levels, affecting cellular processes such as adhesion and migration. LDV-FITC’s role in these pathways highlights its importance in studying integrin-mediated signaling and cellular responses.
Transport and Distribution
Within cells and tissues, LDV-FITC is transported and distributed through interactions with transporters and binding proteins. The compound’s high affinity for integrin α4β1 facilitates its localization to specific cellular compartments, including the cell membrane and cytoplasm . This targeted distribution is essential for its function in detecting integrin affinity and conformational changes. LDV-FITC’s transport and distribution within cells are influenced by factors such as the presence of Mn2+ and other signaling molecules .
Subcellular Localization
LDV-FITC’s subcellular localization is primarily associated with the cell membrane, where it binds to integrin α4β1 . This localization is crucial for its activity in modulating cell adhesion and migration. The compound may also localize to other cellular compartments, such as the cytoplasm, depending on the specific experimental conditions and cell types used
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
LDV FITC wird durch Konjugation des LDV-Peptids mit Fluoresceinisothiocyanat (FITC) synthetisiert. Die Synthese umfasst die folgenden Schritte:
Peptidsynthese: Das LDV-Peptid wird unter Verwendung von Festphasenpeptidsynthese (SPPS)-Techniken synthetisiert.
Konjugation: Das synthetisierte Peptid wird dann unter kontrollierten Bedingungen mit FITC konjugiert, um das Endprodukt zu bilden
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:
Peptidsynthese im Großmaßstab: Einsatz von automatisierten Peptidsynthesizern für eine effiziente und hochproduktive Produktion.
Analyse Chemischer Reaktionen
Reaktionstypen
LDV FITC unterliegt verschiedenen chemischen Reaktionen, darunter:
Bindungsreaktionen: Es bindet mit hoher Affinität an das α4β1-Integrin.
Fluoreszenzreaktionen: Die FITC-Gruppierung zeigt Fluoreszenz, die für Detektionszwecke genutzt wird
Häufige Reagenzien und Bedingungen
Die gängigen Reagenzien und Bedingungen, die bei der Synthese und den Reaktionen von this compound verwendet werden, umfassen:
Reagenzien: Fluoresceinisothiocyanat, geschützte Aminosäuren, Kupplungsreagenzien (z. B. HBTU, HATU) und Lösungsmittel (z. B. DMF, DMSO).
Bedingungen: Die Reaktionen werden typischerweise unter inerter Atmosphäre durchgeführt, um Oxidation und Abbau zu verhindern
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das bei der Synthese von this compound entsteht, ist das FITC-konjugierte LDV-Peptid, das zur Detektion der Affinität des α4β1-Integrins verwendet wird .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige ähnliche Verbindungen zu LDV FITC umfassen:
LDV-Peptid: Die nicht konjugierte Form von this compound.
VCAM-1-bindende Peptide: Peptide, die an das vaskuläre Zelladhäsionsmolekül-1 (VCAM-1) binden, das ebenfalls an der Leukozytenadhäsion beteiligt ist.
Andere FITC-konjugierte Peptide: Peptide, die mit FITC konjugiert sind, um eine fluoreszenzbasierte Detektion zu ermöglichen
Einzigartigkeit
This compound ist aufgrund seiner hohen Affinitätsbindung an das α4β1-Integrin und seiner Fluoreszenzeigenschaften einzigartig, was es zu einem wertvollen Werkzeug für die Untersuchung von Integrin-Ligand-Wechselwirkungen und konformationellen Veränderungen in Echtzeit macht .
Eigenschaften
IUPAC Name |
4-[[(5S)-5-carboxy-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H81N11O17S/c1-35(2)29-51(75-56(83)30-40-17-19-41(20-18-40)73-68(96)78-49-14-9-8-13-37(49)5)62(88)77-52(34-57(84)85)63(89)79-59(36(3)4)65(91)80-28-12-16-53(80)64(90)72-38(6)60(86)71-39(7)61(87)76-50(67(94)95)15-10-11-27-70-69(98)74-42-21-24-45(66(92)93)48(31-42)58-46-25-22-43(81)32-54(46)97-55-33-44(82)23-26-47(55)58/h8-9,13-14,17-26,31-33,35-36,38-39,50-53,59,81H,10-12,15-16,27-30,34H2,1-7H3,(H,71,86)(H,72,90)(H,75,83)(H,76,87)(H,77,88)(H,79,89)(H,84,85)(H,92,93)(H,94,95)(H2,70,74,98)(H2,73,78,96)/t38-,39-,50-,51-,52-,53-,59-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAUNHNWVWSJKI-CBRXRBRLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCNC(=S)NC4=CC(=C(C=C4)C(=O)O)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC(=S)NC4=CC(=C(C=C4)C(=O)O)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H81N11O17S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6,9-diazatricyclo[7.3.0.02,6]dodecan-7-one](/img/structure/B561523.png)


![Methyl 2,3-dihydroxy-4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-6-propylbenzoate](/img/structure/B561528.png)
